N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Overview
Description
The compound “N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide” belongs to the class of bicyclo[3.3.1]nonanes . Bicyclo[3.3.1]nonanes are a type of organic compound with a unique structure that includes a nine-membered ring. This class of compounds is known for its exceptional characteristics and is predominant in many biologically active natural products .
Molecular Structure Analysis
The molecular structure of bicyclo[3.3.1]nonanes is complex and intriguing. Investigations on the relative energy of two least-strain conformers for bicyclo[3.3.1]nonane and their heteroanalogues have been performed using calculations from the first principles .Chemical Reactions Analysis
Bicyclo[3.3.1]nonanes can undergo various chemical reactions. For instance, brominated diolefins of the bicyclo[3.3.1]nonane series can undergo transannular cyclization into adamantane derivatives .Mechanism of Action
While the specific mechanism of action for “N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide” is not available, it’s worth noting that many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Future Directions
Properties
IUPAC Name |
N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-11-4-2-7-15(8-11)18-17(20)14-9-12-5-3-6-13(10-14)16(12)19/h2,4,7-8,12-14H,3,5-6,9-10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMZSGFEXVMAGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC3CCCC(C2)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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